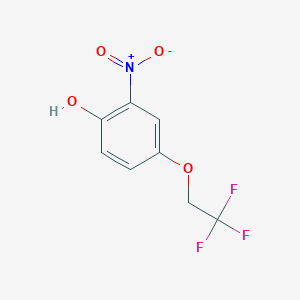![molecular formula C8H5N3O B13432414 5-cyano-1H-pyrrolo[2,3-b]pyridine 7-oxide](/img/structure/B13432414.png)
5-cyano-1H-pyrrolo[2,3-b]pyridine 7-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-cyano-1H-pyrrolo[2,3-b]pyridine 7-oxide is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyano-1H-pyrrolo[2,3-b]pyridine 7-oxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-cyano-1H-pyrrolo[2,3-b]pyridine with an oxidizing agent to introduce the oxide functionality. The reaction conditions often include the use of solvents such as acetonitrile and catalysts like trifluoroacetic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
5-cyano-1H-pyrrolo[2,3-b]pyridine 7-oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can modify the functional groups on the pyridine or pyrrole rings.
Reduction: Reduction reactions can remove the oxide functionality or reduce other substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups at specific positions on the ring system.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens (chlorine, bromine) or organometallic reagents (Grignard reagents).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of additional oxide groups, while substitution reactions can introduce various functional groups like halides or alkyl groups .
Aplicaciones Científicas De Investigación
5-cyano-1H-pyrrolo[2,3-b]pyridine 7-oxide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of 5-cyano-1H-pyrrolo[2,3-b]pyridine 7-oxide involves its interaction with specific molecular targets. For instance, it can form hydrogen bonds with amino acid residues in the active sites of enzymes, thereby inhibiting their activity. This compound has been shown to inhibit fibroblast growth factor receptors, which play a role in cell proliferation and migration .
Comparación Con Compuestos Similares
Similar Compounds
7-azaindole: Another pyrrolo[2,3-b]pyridine derivative with similar structural features but different functional groups.
Pyrrolopyrazine derivatives: Compounds with a similar pyrrole ring but fused to a pyrazine ring instead of a pyridine ring.
Uniqueness
5-cyano-1H-pyrrolo[2,3-b]pyridine 7-oxide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable hydrogen bonds and interact with specific molecular targets makes it a valuable compound in medicinal chemistry .
Propiedades
Fórmula molecular |
C8H5N3O |
|---|---|
Peso molecular |
159.14 g/mol |
Nombre IUPAC |
7-hydroxypyrrolo[2,3-b]pyridine-5-carbonitrile |
InChI |
InChI=1S/C8H5N3O/c9-4-6-3-7-1-2-10-8(7)11(12)5-6/h1-3,5,12H |
Clave InChI |
WSZIDDBEVMNQBD-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C2C1=CC(=CN2O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


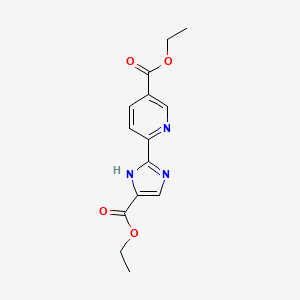

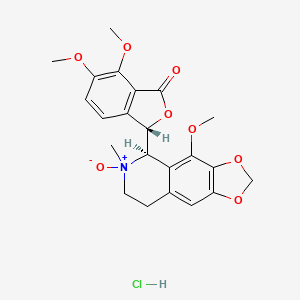
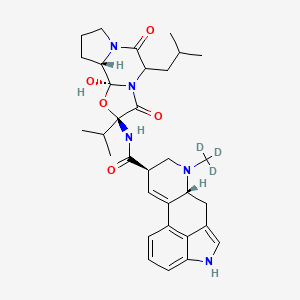

![N-[2-[(2,6-dichloro-3-pyridyl)amino]-2-oxo-ethyl]-4-fluoro-benzamide](/img/structure/B13432353.png)
![7-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-hydroxy-2-naphthalenesulfonic Acid](/img/structure/B13432362.png)
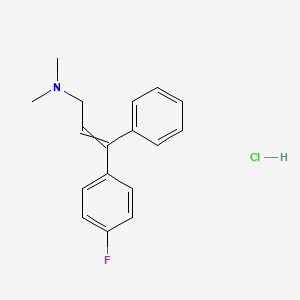

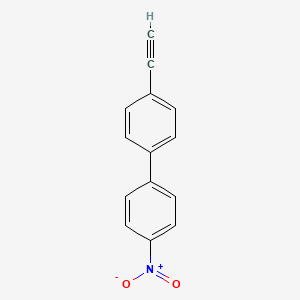
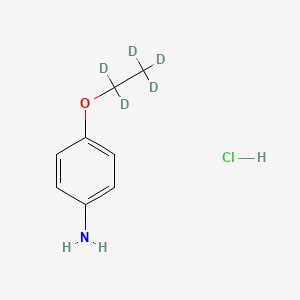
![4-[(1R,2R)-2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl]-2-methoxy-phenol](/img/structure/B13432381.png)

